molecular formula C30H51N6O10P B12324413 N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid

N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid

Cat. No.: B12324413
M. Wt: 686.7 g/mol
InChI Key: RUAYLFCHPJYFJL-UHFFFAOYSA-N
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Description

Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is a synthetic organic compound used primarily in biochemical research. It is known for its role in the synthesis of uridine diphosphate-sugar nucleotides, which are essential intermediates in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is synthesized through a multi-step process. The synthesis typically involves the reaction of uridine 5’-monophosphate with morpholine and N,N’-dicyclohexylcarbodiimide under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide, at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt likely follows similar protocols to those used in laboratory settings, with scale-up considerations for larger batch production. This includes optimizing reaction conditions, purification processes, and ensuring compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions: Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt primarily undergoes substitution reactions. It serves as a key reactant in the synthesis of various uridine diphosphate-sugar nucleotides .

Common Reagents and Conditions: Common reagents used in reactions involving uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt include N,N’-dicyclohexylcarbodiimide, morpholine, and uridine 5’-monophosphate. The reactions are typically carried out in organic solvents like dimethylformamide, under controlled temperature and pH conditions .

Major Products: The major products formed from reactions involving uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt are various uridine diphosphate-sugar nucleotides, which are crucial intermediates in biochemical pathways .

Scientific Research Applications

Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a key reactant in the synthesis of uridine diphosphate-sugar nucleotides, which are involved in glycosylation processes. These nucleotides play a vital role in the biosynthesis of glycoproteins and glycolipids, which are essential for cell signaling, immune response, and other biological functions .

In medicinal chemistry, uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is used to study the mechanisms of various diseases and to develop potential therapeutic agents. Its role in the synthesis of uridine diphosphate-sugar nucleotides makes it valuable for research into metabolic disorders and other health conditions .

Mechanism of Action

The mechanism of action of uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt involves its role as a reactant in the synthesis of uridine diphosphate-sugar nucleotides. These nucleotides act as glycosyl donors in glycosylation reactions, transferring sugar moieties to acceptor molecules. This process is catalyzed by glycosyltransferases, which facilitate the formation of glycosidic bonds. The resulting glycoproteins and glycolipids are crucial for various cellular functions, including cell signaling, immune response, and protein folding .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is unique due to its specific role in the synthesis of uridine diphosphate-sugar nucleotides. While similar compounds like guanosine, adenosine, and cytidine derivatives also participate in nucleotide synthesis, uridine derivatives are particularly important for glycosylation processes. This makes uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt a valuable tool in biochemical research and therapeutic development .

Properties

IUPAC Name

N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O.C13H20N3O9P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h15-16H,1-14H2,(H,18,19);1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAYLFCHPJYFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51N6O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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